4-Nitrobiphenyl-2-carboxylic acid
Overview
Description
4-Nitrobiphenyl-2-carboxylic acid is an organic compound belonging to the class of nitroaromatic compounds It consists of a biphenyl structure with a nitro group at the 4-position and a carboxylic acid group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-nitrobiphenyl-2-carboxylic acid typically involves the nitration of biphenyl followed by carboxylation. One common method is the zeolite-assisted nitration of biphenyl using nitric acid, which yields a mixture of nitrobiphenyl isomers . The desired 4-nitrobiphenyl is then separated and subjected to further reactions to introduce the carboxylic acid group.
Industrial Production Methods: Industrial production of this compound often employs large-scale nitration and carboxylation processes. The use of solid acid catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Nitrobiphenyl-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: Formation of 4-aminobiphenyl-2-carboxylic acid.
Reduction: Formation of 4-nitrobiphenyl-2-methanol.
Substitution: Formation of various substituted biphenyl derivatives.
Scientific Research Applications
4-Nitrobiphenyl-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential mutagenic and carcinogenic properties.
Medicine: Investigated for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-nitrobiphenyl-2-carboxylic acid involves its interaction with cellular components. The nitro group can undergo reduction to form reactive intermediates that interact with DNA, proteins, and other biomolecules, leading to various biological effects. The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s activity and specificity .
Comparison with Similar Compounds
4-Nitrobiphenyl: Lacks the carboxylic acid group, making it less polar and less reactive in certain chemical reactions.
2-Nitrobiphenyl: Has the nitro group at a different position, leading to different chemical and biological properties.
4-Aminobiphenyl-2-carboxylic acid: A reduced form of 4-nitrobiphenyl-2-carboxylic acid with an amino group instead of a nitro group.
Uniqueness: this compound is unique due to the presence of both nitro and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for a wide range of applications and makes it a valuable compound in various research and industrial contexts.
Properties
IUPAC Name |
5-nitro-2-phenylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO4/c15-13(16)12-8-10(14(17)18)6-7-11(12)9-4-2-1-3-5-9/h1-8H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNHCGDVQGIEGRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70977775 | |
Record name | 4-Nitro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70977775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62199-60-4 | |
Record name | (1,1'-Biphenyl)-2-carboxylic acid, 4-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062199604 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Nitro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70977775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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